
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid is a complex organic compound with the molecular formula C22H34O4 It is characterized by the presence of multiple double bonds and hydroxyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid typically involves multiple steps, including the formation of the carbon backbone, introduction of double bonds, and addition of hydroxyl groups. Common synthetic routes may involve the use of starting materials such as fatty acids or their derivatives, which are subjected to a series of reactions including hydrogenation, oxidation, and hydroxylation. Reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. Techniques such as continuous flow reactors, advanced purification methods, and automated control systems are employed to ensure consistent quality and high production rates. The use of renewable resources and green chemistry principles is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds results in a fully saturated hydrocarbon. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its potential as a bioactive molecule.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials, such as polymers and surfactants, and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism by which (+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid exerts its effects involves interactions with specific molecular targets and pathways For example, its hydroxyl groups may participate in hydrogen bonding with enzymes or receptors, modulating their activity The compound’s double bonds can also undergo reactions that generate reactive intermediates, influencing various biochemical processes
Comparaison Avec Des Composés Similaires
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid can be compared with other similar compounds, such as:
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with similar double bond configurations but lacking hydroxyl groups.
Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with a longer carbon chain and different double bond positions.
Hydroxyeicosatetraenoic acids (HETEs): A group of hydroxylated fatty acids with varying positions of hydroxyl groups and double bonds.
The uniqueness of this compound lies in its specific combination of hydroxyl groups and double bonds, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H34O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(4Z,7Z,10S,11R,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |
Clé InChI |
OAZUCYZBXHOCES-VABGYXHOSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCC(=O)O)O)O |
SMILES canonique |
CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
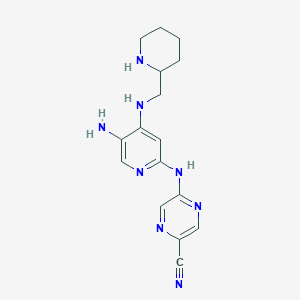
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
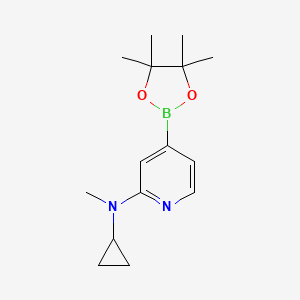
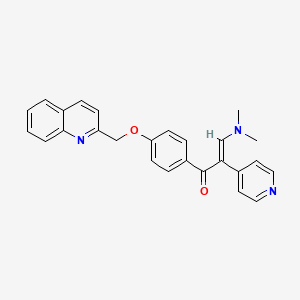
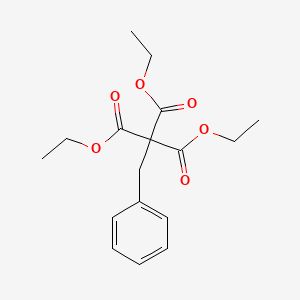

![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)
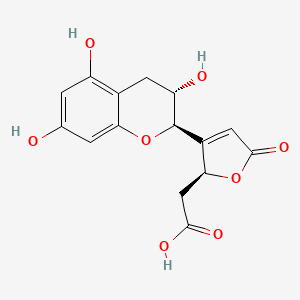
![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)
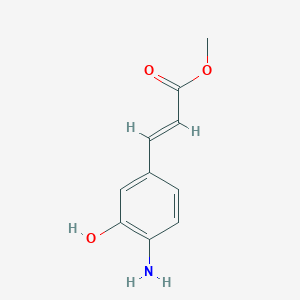

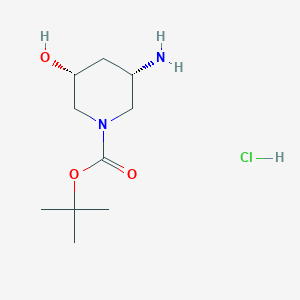
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
